

# A Comparative Analysis of D-Psicose and D-Fructose on Hepatic Lipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | D-Psicose-d |           |
| Cat. No.:            | B12402512   | Get Quote |

#### Introduction

D-Psicose (also known as D-allulose) and D-fructose are monosaccharides and C-3 epimers, differing only in the orientation of a hydroxyl group.[1][2] Despite this subtle structural difference, their metabolic fates and impacts on hepatic de novo lipogenesis (DNL) are markedly divergent. While high fructose consumption is strongly linked to the development of non-alcoholic fatty liver disease (NAFLD) through the robust induction of DNL, D-Psicose has demonstrated a contrary, suppressive effect on hepatic fat accumulation.[3][4][5] This guide provides an objective comparison of their effects, supported by experimental data, to elucidate the underlying mechanisms for researchers, scientists, and drug development professionals.

### **Comparative Effects on Hepatic Lipid Metabolism**

Experimental evidence from rodent models consistently demonstrates that dietary supplementation with D-Psicose leads to reduced fat accumulation and suppression of hepatic lipogenesis when compared to D-fructose. D-Psicose is poorly metabolized in the liver, with studies in human and rat hepatocytes showing that over 94% remains after 240 minutes, whereas fructose is rapidly metabolized.[6] This fundamental difference in hepatic processing underpins their opposing effects on lipid synthesis.

Rats fed diets containing D-Psicose exhibit significantly lower abdominal adipose tissue weight compared to those fed D-fructose.[2][7] This reduction in fat storage is directly linked to the downregulation of key lipogenic enzymes in the liver.



Check Availability & Pricing

Table 1: Quantitative Comparison of D-Psicose vs. D-Fructose on Hepatic Lipogenic Markers



| Paramete<br>r                                               | D-<br>Psicose<br>Diet<br>Effect | D-<br>Fructose<br>Diet<br>Effect | Animal<br>Model | Duration | Finding                                                                         | Source  |
|-------------------------------------------------------------|---------------------------------|----------------------------------|-----------------|----------|---------------------------------------------------------------------------------|---------|
| Abdominal<br>Adipose<br>Tissue<br>Weight                    | Significantl<br>y Lower         | Higher                           | Wistar<br>Rats  | 28 days  | Lower abdominal fat accumulati on with D- Psicose.                              | [2][8]  |
| Hepatic Fatty Acid Synthase (FAS) Activity                  | Significantl<br>y Lower         | Higher                           | Wistar<br>Rats  | 28 days  | D-Psicose<br>suppresses<br>hepatic<br>lipogenic<br>enzyme<br>activity.          | [2][8]  |
| Hepatic Glucose-6- Phosphate Dehydroge nase (G6PD) Activity | Significantl<br>y Lower         | Higher                           | Wistar<br>Rats  | 28 days  | D-Psicose<br>suppresses<br>an enzyme<br>providing<br>NADPH for<br>lipogenesis   | [2][8]  |
| Hepatic<br>SREBP-1c<br>Gene<br>Expression                   | Suppresse<br>d                  | Stimulated                       | Wistar<br>Rats  | 4 weeks  | D-Psicose prevents fat accumulati on by suppressin g lipogenic gene expression. | [9][10] |



| Hepatic<br>FAS Gene<br>Expression                    | Suppresse<br>d          | Stimulated                      | Wistar<br>Rats             | 4 weeks | D-Psicose suppresses the expression of key fatty acid uptake and synthesis genes.         | [9][10] |
|------------------------------------------------------|-------------------------|---------------------------------|----------------------------|---------|-------------------------------------------------------------------------------------------|---------|
| Hepatic<br>ACCα<br>Gene<br>Expression                | Suppresse<br>d          | Stimulated                      | Wistar<br>Rats             | 4 weeks | D-Psicose<br>suppresses<br>the rate-<br>limiting<br>enzyme in<br>fatty acid<br>synthesis. | [9][10] |
| Fatty Acid Oxidation Gene Expression (AMPKα2, PPARα) | Stimulated              | Not<br>reported to<br>stimulate | Wistar<br>Rats             | 4 weeks | D-Psicose<br>stimulates<br>genes<br>involved in<br>fatty acid<br>breakdown                | [9][10] |
| Serum<br>Insulin<br>Levels                           | Significantl<br>y Lower | Higher                          | Sprague-<br>Dawley<br>Rats | 4 weeks | D-Psicose<br>diet leads<br>to lower<br>circulating<br>insulin.                            | [1]     |

# **Mechanisms of Action and Signaling Pathways**

The opposing effects of D-fructose and D-Psicose on hepatic lipogenesis are rooted in their differential regulation of key metabolic transcription factors.







D-Fructose: An Inducer of Lipogenesis Fructose is a potent activator of DNL.[11] Its metabolism in the liver provides abundant substrate for fatty acid synthesis and actively promotes the expression of lipogenic genes.[5] This is primarily achieved through the activation of two critical transcription factors:

- Carbohydrate-Responsive Element-Binding Protein (ChREBP): Fructose metabolites activate ChREBP, which in turn upregulates the transcription of genes involved in glycolysis and lipogenesis, including FAS and ACC.[12][13][14]
- Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Fructose metabolism stimulates the expression and proteolytic processing of SREBP-1c, a master regulator of DNL, leading to increased synthesis of fatty acids and triglycerides.[3][4][12]

D-Psicose: A Suppressor of Lipogenesis In stark contrast, D-Psicose inhibits hepatic lipogenesis. Its mechanism involves the suppression of lipogenic pathways and the potential activation of fatty acid oxidation.

- Inhibition of SREBP-1c: Studies show that D-Psicose supplementation suppresses the expression of SREBP-1c and its downstream target genes, including ACCα and FAS.[9][10] This is a key mechanism for its ability to prevent hepatic fat accumulation.
- Activation of Fatty Acid Oxidation: D-Psicose has been shown to stimulate the expression of genes related to fatty acid oxidation, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[9][10] Activation of AMPK can inhibit SREBP-1c processing and reduce the activity of ACC, further contributing to the suppression of lipogenesis.[15]







Click to download full resolution via product page

**Caption:** Contrasting signaling pathways of D-fructose and D-Psicose in the liver.

### **Experimental Protocols**

The findings described are based on controlled studies in animal models. Below are representative methodologies employed in this research area.

1. Animal Model and Diet Formulation (Adapted from Matsuo et al., 2001 & Chen et al., 2019) [2][9]

### Validation & Comparative





- Animals: Male Wistar or Sprague-Dawley rats are commonly used.[1][2][9] Animals are housed individually in controlled environments (temperature, humidity, light/dark cycle).
- Dietary Groups: Animals are typically divided into multiple groups, including:
  - Control Diet (e.g., AIN-93G formulation)
  - D-Psicose Diet (Control diet supplemented with 3-5% D-Psicose by weight)
  - D-Fructose Diet (Control diet supplemented with 5% D-fructose by weight)
  - Cellulose Diet (Control diet with 5% cellulose as a non-caloric fiber control)
- Feeding Period: The experimental diets are provided for a period ranging from 21 to 28 days,
   with food intake and body weight monitored regularly.[2][7]
- 2. Sample Collection and Analysis
- Tissue Harvesting: At the end of the experimental period, animals are euthanized, and blood and liver samples are collected. The liver and abdominal adipose tissues are excised and weighed.
- Hepatic Enzyme Activity Assays: Liver homogenates are prepared to measure the activity of key lipogenic enzymes. For example, Fatty Acid Synthase (FAS) and Glucose-6-Phosphate Dehydrogenase (G6PD) activities are determined spectrophotometrically by monitoring the rate of NADPH oxidation or reduction.[2]
- Gene Expression Analysis (qRT-PCR): Total RNA is extracted from liver tissue. Reverse transcription is performed to synthesize cDNA, which is then used as a template for quantitative real-time PCR (qRT-PCR). Specific primers are used to quantify the mRNA levels of target genes such as SREBP-1c, ACCα, FAS, AMPKα2, and PPARα.[9][10] Gene expression levels are typically normalized to a housekeeping gene (e.g., β-actin).





Click to download full resolution via product page

Caption: A typical experimental workflow for studying hepatic lipogenesis in rodents.

# **Conclusion and Implications**

The experimental data clearly delineate the opposing roles of D-Psicose and D-fructose in regulating hepatic lipogenesis. While D-fructose serves as a potent substrate and activator of lipogenic pathways, contributing to hepatic steatosis, D-Psicose actively suppresses these same pathways.[2][3] The mechanisms underlying the action of D-Psicose involve the inhibition



of the master lipogenic regulator SREBP-1c and the enhancement of fatty acid oxidation pathways.[9][10]

For researchers and drug development professionals, these findings highlight D-Psicose as a promising functional food ingredient or a therapeutic candidate for mitigating metabolic disorders associated with excessive sugar consumption, such as NAFLD. Further investigation into the precise molecular interactions of D-Psicose with cellular energy sensors like AMPK could unveil novel targets for the treatment of metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease |
   Semantic Scholar [semanticscholar.org]
- 4. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sweet path to metabolic demise: fructose and lipid synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. [PDF] Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats. | Semantic Scholar [semanticscholar.org]
- 9. Anti-obesity potential of rare sugar d-psicose by regulating lipid metabolism in rats Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]



- 11. Fructose drives de novo lipogenesis affecting metabolic health PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway [mdpi.com]
- 15. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of D-Psicose and D-Fructose on Hepatic Lipogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402512#d-psicose-vs-d-fructose-effects-on-hepatic-lipogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com